2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride
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Overview
Description
“2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2378503-80-9 . The IUPAC name of this compound is 2-cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine dihydrochloride . The molecular weight of this compound is 281.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2S.2ClH/c12-8-5-2-6-9-10(8)13-11(14-9)7-3-1-4-7;;/h7-8H,1-6,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its physical state, solubility, melting point, boiling point, and reactivity. Unfortunately, these specific details for “this compound” are not available in the current resources .Scientific Research Applications
Synthesis and Antitumor Properties
Researchers have synthesized novel 2-(4-aminophenyl)benzothiazoles with selective antitumor properties. These compounds induce cytochrome P450 (CYP) 1A1, leading to their biotransformation into active metabolites. Modifications to improve solubility and bioavailability through amino acid prodrugs have shown promising in vitro and in vivo efficacy against sensitive carcinoma cell lines and xenograft tumors, suggesting potential for clinical evaluation (Bradshaw et al., 2002).
Antimicrobial and Cytotoxic Activity
A series of novel azetidine-2-one derivatives of 1H-benzimidazole, prepared via cycloaddition reactions, exhibited significant antibacterial and cytotoxic activities. These findings highlight the potential of benzothiazole and benzimidazole derivatives as leads for the development of new antimicrobial and anticancer agents (Noolvi et al., 2014).
Synthesis and Characterization of Benzothiazole Derivatives
Another study focused on the synthesis of benzothiazole derivatives through phosphomolybdic acid-promoted Kabachnik–Fields reactions, demonstrating a straightforward method for producing α-aminophosphonates. This efficient synthesis approach may facilitate the development of benzothiazole-based compounds with various applications, including drug discovery (Reddy et al., 2014).
Electrochemical Synthesis of Benzothiazoles
In a recent study, an external oxidant-free electrochemical method was developed for the intramolecular dehydrogenative C–S bond formation, enabling the synthesis of benzothiazoles from aryl isothiocyanates and amines. This green chemistry approach offers a sustainable and efficient pathway to benzothiazole synthesis, which could be applicable in pharmaceutical chemistry (Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S.2ClH/c12-8-5-2-6-9-10(8)13-11(14-9)7-3-1-4-7;;/h7-8H,1-6,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDONXMOAFYRWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(S2)CCCC3N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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